molecular formula C6H5F3N2O2 B044061 1-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid CAS No. 119083-00-0

1-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid

Cat. No. B044061
M. Wt: 194.11 g/mol
InChI Key: VAKOSNKAXYJZRG-UHFFFAOYSA-N
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Description

1-Methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid is a chemical compound with significant interest in synthetic organic chemistry due to its potential applications in developing pharmaceuticals and agrochemicals. Its structure allows for diverse chemical reactions and property manipulations, making it a versatile precursor in the synthesis of various derivatives with enhanced biological activities.

Synthesis Analysis

The synthesis of 1H-pyrazole-4-carboxylic acid derivatives, including those substituted with methyl and trifluoromethyl groups, involves several key steps. One method reported improved yields of 1H-pyrazole-4-carboxylic acid through Claisen condensation, cyclization, deamination, and hydrolysis reactions, achieving a yield increase from 70% to 97.1% (C. Dong, 2011).

Molecular Structure Analysis

Structural and spectral investigations have been conducted on pyrazole-4-carboxylic acid derivatives. For instance, a study on 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid revealed its crystalline structure and provided insights into its molecular conformation using X-ray diffraction, FT-IR, NMR, and DFT calculations (S. Viveka et al., 2016).

Chemical Reactions and Properties

The chemical reactivity of pyrazole derivatives allows for the creation of complex coordination polymers with metals, showcasing the compound's ability to act as a ligand and form structures with unique properties (M. Cheng et al., 2017). Additionally, the synthesis of novel 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides and their antifungal activities highlight the compound's potential in creating biologically active derivatives (Shijie Du et al., 2015).

Physical Properties Analysis

The physical properties of pyrazole derivatives, such as crystalline structure and stability, are crucial for their application in various fields. For instance, the crystal packing and hydrogen bonding patterns in certain pyrazole carboxylic acids and esters have been elucidated, offering insights into their solid-state behavior and potential for molecular interactions (J. Portilla et al., 2007).

Chemical Properties Analysis

The chemical properties of 1-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid derivatives, including reactivity, functional group transformations, and the formation of novel compounds through reactions with various electrophiles, have been extensively studied. These studies contribute to our understanding of the compound's versatility and potential applications in synthesizing new materials and bioactive molecules (Kiyoshi Tanaka et al., 1986).

Scientific Research Applications

1. Agrochemical and Pharmaceutical Industries

  • Application : Trifluoromethylpyridines and their derivatives are used in the agrochemical and pharmaceutical industries. They are used in the protection of crops from pests .
  • Methods : The synthesis and applications of trifluoromethylpyridine (TFMP) and its derivatives involve various chemical reactions. The major use of TFMP derivatives is in the protection of crops from pests .
  • Results : Fluazifop-butyl was the first TFMP derivative introduced to the agrochemical market, and since then, more than 20 new TFMP-containing agrochemicals have acquired ISO common names . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .

2. Synthesis of Functionalized Pyrazoles

  • Application : 1-methyl-3-(trifluoromethyl)-1H-pyrazole and 1-methyl-5-(trifluoromethyl)-1H-pyrazole are key intermediates for important building blocks relevant to medicinal and agrochemistry .
  • Methods : A high-yielding, practical method for the synthesis of these compounds has been developed .
  • Results : This method provides a scalable synthesis of 3/5-trifluoromethyl pyrazole derivatives .

3. Development of Fluorinated Organic Chemicals

  • Application : The development of organic compounds containing fluorine has made many recent advances in the agrochemical, pharmaceutical, and functional materials fields possible .
  • Methods : The effects of fluorine and fluorine-containing moieties on the biological activities and physical properties of compounds have earned fluorine a unique place in the arsenal of the discovery chemist .
  • Results : In the crop protection industry, more than 50% of the pesticides launched in the last two decades have been fluorinated. In addition, around 40% of all fluorine-containing pesticides currently on the market contain a trifluoromethyl group, making these compounds an important subgroup of fluorinated compounds .

3. Development of Fluorinated Organic Chemicals

  • Application : The development of organic compounds containing fluorine has made many recent advances in the agrochemical, pharmaceutical, and functional materials fields possible .
  • Methods : The effects of fluorine and fluorine-containing moieties on the biological activities and physical properties of compounds have earned fluorine a unique place in the arsenal of the discovery chemist .
  • Results : In the crop protection industry, more than 50% of the pesticides launched in the last two decades have been fluorinated. In addition, around 40% of all fluorine-containing pesticides currently on the market contain a trifluoromethyl group, making these compounds an important subgroup of fluorinated com- pounds .

properties

IUPAC Name

1-methyl-5-(trifluoromethyl)pyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5F3N2O2/c1-11-4(6(7,8)9)3(2-10-11)5(12)13/h2H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAKOSNKAXYJZRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)C(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10384560
Record name 1-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10384560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid

CAS RN

119083-00-0
Record name 1-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10384560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Methyl-5-(trifluoromethyl)pyrazole-4-carboxylic Acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
MA Tairov, V Levchenko, IA Stadniy… - … Process Research & …, 2020 - ACS Publications
A new, high-yielding, and practical method for synthesis of 1-methyl-3-(trifluoromethyl)-1H-pyrazole and 1-methyl-5-(trifluoromethyl)-1H-pyrazole, key intermediates for important …
Number of citations: 6 pubs.acs.org

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